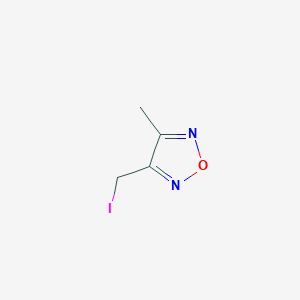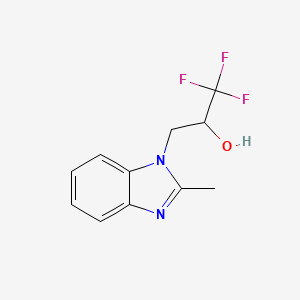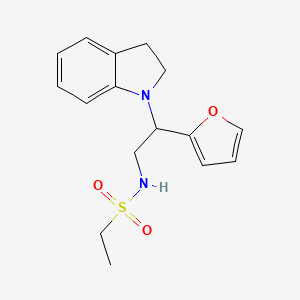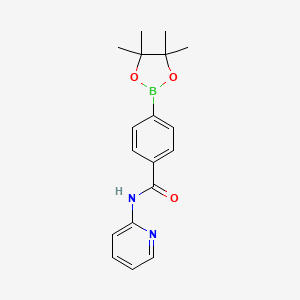
3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole” belong to a class of organic compounds known as halomethanes. They are characterized by a halogen atom (like iodine) attached to a methyl group .
Chemical Reactions Analysis
Halomethanes, like “3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole”, can undergo various chemical reactions, including substitution and elimination reactions .Applications De Recherche Scientifique
Oxadiazole Chemistry
Oxadiazoles, including variants like 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole, are crucial in medicinal chemistry due to their potential as bioisosteric replacements for ester and amide functionalities. These compounds show varied bioactivities, including metabolic stability, hERG inhibition, and aqueous solubility advantages, particularly in their 1,3,4-oxadiazole isomers. Novel synthetic routes have facilitated the broad spectrum access of 1,3,4-oxadiazoles under mild conditions, demonstrating their versatility in drug design and development (Boström et al., 2012).
Innovative Synthesis Techniques
Recent advancements have introduced environmentally benign synthesis methods for 1,3,4-oxadiazoles, starting from N-aroylhydrazones and N-acetylhydrazones, employing catalytic quantities of iodine. This approach underscores the shift towards greener chemistry in the synthesis of oxadiazole derivatives (Majji et al., 2014).
Material Science Applications
Oxadiazole derivatives, including 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole, have been explored for their mesomorphic behavior and photo-luminescent properties, indicating their potential in material science, particularly in liquid crystals and photoluminescent materials. Such compounds exhibit cholesteric and nematic phases, along with significant photoluminescence, suggesting their utility in advanced display technologies and optoelectronic devices (Han et al., 2010).
Biological and Therapeutic Potentials
The bioactivity of oxadiazole compounds is further underscored in their antibacterial and enzyme inhibition capabilities. A study highlighted the antibacterial potential of oxadiazole derivatives, with specific compounds showing significant activity against bacterial strains and enzymes like α-glucosidase, acetylcholinesterase, and urease, illustrating the therapeutic applications of these molecules in drug development (Virk et al., 2023).
Corrosion Inhibition
In the context of industrial applications, 1,3,4-oxadiazole derivatives have demonstrated effectiveness as corrosion inhibitors, offering protection for metals such as mild steel in aggressive environments. This highlights the dual functionality of oxadiazole derivatives in both scientific and industrial domains, showcasing their potential in enhancing the durability and lifespan of metal structures (Ammal et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(iodomethyl)-4-methyl-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPKMXWRGHKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848320.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2848322.png)
![6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2848323.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2848324.png)

![9-Methoxy-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2848327.png)
![N-(1-cyanocycloheptyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2848329.png)
![N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2848330.png)




